N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-19(2,3)15-4-6-17(7-5-15)28(26,27)21-10-8-18(25)23-12-9-16(14-23)24-13-11-20-22-24/h4-7,11,13,16,21H,8-10,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIDANNREJFISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes:
- A triazole ring , which contributes to its biological activity.
- A pyrrolidine moiety , enhancing the compound's interaction with biological targets.
- A benzenesulfonamide group , which is often associated with antibacterial properties.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. The specific compound has been shown to inhibit the growth of various pathogens, particularly those classified under the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .
Table 1: Antibacterial Activity Against ESKAPE Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Enterococcus faecium | 0.5 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
| Klebsiella pneumoniae | 2.0 µg/mL |
| Acinetobacter baumannii | 4.0 µg/mL |
| Pseudomonas aeruginosa | >8.0 µg/mL |
The data suggests that while the compound shows potent activity against Gram-positive bacteria, its effectiveness against Gram-negative bacteria varies significantly.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation pathways.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Caspase activation |
| A549 (Lung Cancer) | 7.5 | Apoptotic pathway modulation |
| HT-29 (Colon Cancer) | 10.0 | Downregulation of antiapoptotic Bcl2 |
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of triazole-based compounds:
- Antimycobacterial Activity : A study demonstrated that triazole derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Antioxidant Properties : Compounds similar to the one showed antioxidant activity through DPPH radical scavenging assays, indicating potential chemopreventive effects .
- Mechanistic Insights : Research indicates that the interaction of the triazole ring with metal ions can influence enzymatic activities crucial for bacterial survival and proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfonamide Derivatives with Heterocyclic Moieties
A structurally related compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ), shares the sulfonamide core but differs significantly in its heterocyclic substituents. Unlike the target compound’s triazole-pyrrolidine system, this analogue incorporates a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromen-4-one moiety. Key differences include:
- Heterocyclic Substitution : The triazole-pyrrolidine system in the target compound may offer distinct hydrogen-bonding capabilities compared to the pyrazolo-pyrimidine-chromen system.
- Synthetic Accessibility : The analogue’s synthesis involves Suzuki-Miyaura coupling (as described in ), whereas the target compound likely employs click chemistry for triazole formation .
Sulfonamides with Triazole Linkers
Triazole-containing sulfonamides are well-documented in drug discovery. For example, Celecoxib (a COX-2 inhibitor) uses a pyrazole-triazole system, but the absence of a pyrrolidine ring in Celecoxib reduces conformational flexibility compared to the target compound. The tert-butyl group in the target compound may also confer greater metabolic stability than Celecoxib’s trifluoromethyl group.
Limitations in Available Data
The provided evidence lacks direct experimental data (e.g., binding affinities, solubility, or enzymatic inhibition) for the target compound, making a quantitative comparison challenging. Structural inferences suggest that the triazole-pyrrolidine system could enhance target engagement through dual hydrogen-bond donor/acceptor interactions, whereas bulkier groups (e.g., chromen-4-one in Example 53) might prioritize steric effects .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this sulfonamide-triazole-pyrrolidine hybrid compound?
- Methodological Answer : Synthesis optimization involves stepwise control of reaction parameters:
- Temperature : Maintain 60–80°C during coupling reactions to balance reactivity and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Core Techniques :
- NMR Spectroscopy : -NMR (400 MHz) resolves pyrrolidine and triazole proton environments; -NMR confirms carbonyl (C=O) and sulfonamide (SO) groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragments (e.g., tert-butyl loss) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity and stability under ambient conditions .
Q. How is preliminary biological activity screening conducted for this compound?
- Standard Assays :
- Enzyme Inhibition : Test against serine hydrolases (e.g., carbonic anhydrase) using fluorogenic substrates; IC values calculated via dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with -labeled competitors .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Strategy :
- Substituent Variation : Systematically modify the tert-butyl group (e.g., isosteric replacement with cyclopropyl or halogenated aryl) to probe steric/electronic effects .
- Triazole Position : Compare 1,2,3-triazol-1-yl vs. 1,2,4-triazol-1-yl isomers using X-ray crystallography to assess binding-pocket compatibility .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize synthetic targets .
Q. What experimental approaches resolve contradictions between in vitro and cellular activity data?
- Troubleshooting Steps :
- Compound Stability : Test degradation in cell culture media (LC-MS monitoring over 24h) to rule out metabolic inactivation .
- Membrane Permeability : Measure logP values (shake-flask method) and correlate with cellular uptake (intracellular LC-MS quantification) .
- Off-Target Effects : Use CRISPR-Cas9 knockout models to validate target specificity .
Q. Which in silico methods predict pharmacokinetic properties and toxicity risks?
- Computational Workflow :
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), CYP450 inhibition, and blood-brain barrier penetration .
- Toxicity Profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity risks based on sulfonamide and triazole motifs .
- Metabolite Simulation : Use GLORYx to identify potential Phase I/II metabolites (e.g., N-dealkylation of pyrrolidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
